molecular formula C11H5Cl3F4N2O3 B13064029 2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one;2-chloro-2,2-difluoroaceticacid

2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one;2-chloro-2,2-difluoroaceticacid

Cat. No.: B13064029
M. Wt: 395.5 g/mol
InChI Key: ZJOALYCPSUARJJ-UHFFFAOYSA-N
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Description

The compound 2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one;2-chloro-2,2-difluoroacetic acid consists of two distinct moieties:

Imidazo[1,2-a]pyridine core: A bicyclic heteroaromatic system with a 6-chloro substituent, as seen in related compounds like 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate .

Halogenated carbonyl/acetic acid group: The ethanone moiety contains two fluorine atoms and one chlorine (2,2-difluoro-2-chloro), while the acetic acid derivative (2-chloro-2,2-difluoroacetic acid) is a strong electron-withdrawing group with pKa ~1.2 due to fluorine’s inductive effects .

Properties

Molecular Formula

C11H5Cl3F4N2O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid

InChI

InChI=1S/C9H4Cl2F2N2O.C2HClF2O2/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13;3-2(4,5)1(6)7/h1-4H;(H,6,7)

InChI Key

ZJOALYCPSUARJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)C(F)(F)Cl.C(=O)(C(F)(F)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with chloro and difluoro reagents under controlled conditions. One common method includes the use of Vilsmeier–Haack–Arnold reaction, where the starting material is treated with reagents like POCl3 and DMF to introduce the chloro and difluoro groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce compounds with additional oxygen atoms.

Scientific Research Applications

2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one involves its interaction with molecular targets in biological systems. The compound’s chloro and difluoro groups can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Key Substituents/Functional Groups Molecular Weight Key Features
2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one 6-Cl-imidazo[1,2-a]pyridine + Cl/2F-ethanone 283.53* High electrophilicity at carbonyl; potential for nucleophilic substitution .
2-Chloro-1-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)ethan-1-one 4-Cl-phenyl + Cl-ethanone 305.16 Lacks fluorine, reducing electron withdrawal; used in receptor agonist synthesis .
2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone 8-Cl, 6-CF₃ + Cl/2F-ethanone 333.04 Trifluoromethyl enhances lipophilicity; higher molecular weight .
2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone 6-Cl-imidazo[1,2-a]pyridine + CCl₃-ethanone 318.47 Trichloromethyl increases steric bulk; less reactive than difluoro analogs .

*Calculated based on molecular formula C₁₀H₅Cl₂F₂N₂O.

Functional and Pharmacological Differences

  • Electron-Withdrawing Effects: The difluoroacetic acid moiety enhances acidity compared to non-fluorinated analogs (e.g., 2-chloro-2,2-difluoroacetic acid has pKa ~1.2 vs. chloroacetic acid’s pKa ~2.8) . This impacts solubility and binding in biological systems.
  • Bioactivity: Imidazo[1,2-a]pyridines with chloro/fluoro substituents show enhanced metabolic stability and receptor binding compared to non-halogenated variants .

Crystallographic and Hydrogen-Bonding Behavior

  • The difluoroacetic acid group can participate in strong hydrogen bonds (e.g., O–H···O/F), influencing crystal packing and stability, as described in graph-set analysis .
  • In contrast, 2-chloro-2,2-difluoroethanone lacks hydrogen-bond donors, leading to weaker intermolecular interactions compared to carboxylic acid derivatives .

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